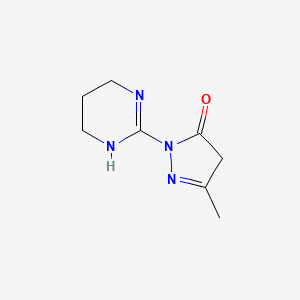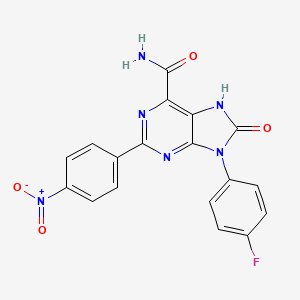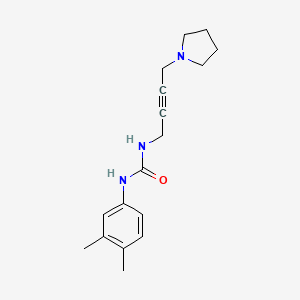
5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one, also known as MRS2179, is a purinergic receptor antagonist. It is a synthetic compound that is commonly used in scientific research to study the effects of purinergic signaling.
Mécanisme D'action
5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one acts as a competitive antagonist at the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By blocking this receptor, 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one inhibits the downstream signaling pathways that are involved in platelet aggregation and thrombosis.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one is effective in inhibiting platelet aggregation and reducing the risk of thrombosis. It has also been shown to have anti-inflammatory effects and to be involved in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its specificity for the P2Y1 receptor. This allows researchers to study the effects of purinergic signaling on specific physiological processes. However, one limitation of using 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one is its relatively short half-life, which can make it difficult to study long-term effects.
Orientations Futures
There are several future directions for research involving 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of more potent and selective purinergic receptor antagonists. Another area of interest is the investigation of the effects of purinergic signaling on other physiological processes, such as inflammation and pain. Additionally, there is potential for the use of 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one in the treatment of thrombotic disorders and other cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one involves several steps, including the reaction of 4-amino-2-methylpyrimidine with ethyl acetoacetate, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting product is then reacted with methyl iodide to form the final compound.
Applications De Recherche Scientifique
5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one is commonly used in scientific research to study the role of purinergic signaling in various physiological processes. It has been shown to be effective in blocking the P2Y1 receptor, which is involved in platelet aggregation and thrombosis.
Propriétés
IUPAC Name |
5-methyl-2-(1,4,5,6-tetrahydropyrimidin-2-yl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-6-5-7(13)12(11-6)8-9-3-2-4-10-8/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJHJQMFEZSRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,3]Dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B2942626.png)



![Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942633.png)

![2-Chloro-N-[(5-methylfuran-2-yl)methyl]-N-(6-methylpyridin-3-yl)acetamide](/img/structure/B2942637.png)

